1-(2-Methyl-3-nitrophenyl)-3-phenylurea
CAS No.:
Cat. No.: VC1025462
Molecular Formula: C14H13N3O3
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H13N3O3 |
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Molecular Weight | 271.27 g/mol |
IUPAC Name | 1-(2-methyl-3-nitrophenyl)-3-phenylurea |
Standard InChI | InChI=1S/C14H13N3O3/c1-10-12(8-5-9-13(10)17(19)20)16-14(18)15-11-6-3-2-4-7-11/h2-9H,1H3,(H2,15,16,18) |
Standard InChI Key | LLUMMGGWVZOTLX-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 |
Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Composition
The compound’s molecular formula is C₁₄H₁₃N₃O₃, with a molecular weight of 271.27 g/mol. Key structural features include:
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Phenylurea core: A central carbonyl group (C=O) bonded to two aromatic rings.
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2-Methyl-3-nitrophenyl substituent: A methyl group at position 2 and a nitro group at position 3 on the phenyl ring.
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Phenyl group: Attached via the urea nitrogen to the phenylurea core.
Table 1: Physicochemical Properties of 1-(2-Methyl-3-nitrophenyl)-3-phenylurea
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₃N₃O₃ | |
Molecular Weight | 271.27 g/mol | |
SMILES | CC1=C(C=CC=C1N+[O-])NC(=O)NC2=CC=CC=C2 | |
InChI Key | LLUMMGGWVZOTLX-UHFFFAOYSA-N |
Structural Isomerism and Stability
The nitro group at position 3 and methyl at position 2 create steric and electronic effects that influence reactivity. The nitro group is a strong electron-withdrawing substituent, while the methyl group provides steric bulk. These factors likely stabilize the urea core against hydrolysis compared to unsubstituted analogs.
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | 2-Methyl-3-nitroaniline + Triphosgene | Generate nitro-substituted isocyanate |
2 | Phenyl isocyanate + Base (e.g., NaHCO₃) | Form urea linkage |
3 | Purification via column chromatography | Isolate product |
Challenges and Optimization
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Nitro group sensitivity: Strong acids or bases may reduce the nitro group to an amine, necessitating mild conditions .
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Steric hindrance: The 2-methyl group could slow reaction kinetics, requiring extended reaction times or elevated temperatures .
Biological and Pharmacological Relevance
Table 3: Biological Activities of Structurally Related Ureas
Compound | Target/Activity | Reference |
---|---|---|
1-(2-Fluoro-5-nitrophenyl)-3-phenylurea | Antimitotic (cancer cells) | |
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | Antitubercular |
Limitations and Gaps in Research
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Direct data on 1-(2-Methyl-3-nitrophenyl)-3-phenylurea: No studies explicitly report its biological activity.
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Structure-activity relationship (SAR): The 2-methyl group’s impact on solubility or target binding remains unexplored.
Applications in Materials Science
Coordination Chemistry and Catalysis
Urea derivatives often act as ligands in metal-organic frameworks (MOFs) due to their hydrogen-bonding capacity. The nitro group could enhance electron-deficient ligand properties, enabling applications in:
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Catalytic systems: Transition metal complexes for oxidation or coupling reactions.
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Sensors: Nitro groups may participate in redox-sensitive detection mechanisms.
Future Research Directions
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Biological Screening: Prioritize in vitro assays to evaluate anticancer, antimicrobial, or antiviral efficacy.
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Computational Modeling: Use QSAR (quantitative structure-activity relationship) studies to predict target interactions.
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Synthetic Optimization: Explore alternative routes (e.g., microwave-assisted synthesis) to improve yields.
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